molecular formula C15H11FN2OS2 B2582585 N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896358-24-0

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No. B2582585
CAS RN: 896358-24-0
M. Wt: 318.38
InChI Key: OQCMSBOOJJLPBV-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, also known as FBTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBTA belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties.

Scientific Research Applications

Fluorescent Sensors for Metal Ions

Research on benzimidazole and benzothiazole conjugates has led to the development of fluorescent sensors capable of detecting metal ions such as Al3+ and Zn2+. These conjugates exhibit large Stokes shifts and good sensitivity, making them suitable for applications in environmental monitoring and bioimaging. The study by G. Suman et al. (2019) highlights the potential of these compounds as fluorescent sensors due to their appreciable absorption and emission spectral changes upon coordination with metal ions (G. Suman, S. G. Bubbly, S. B. Gudennavar, & V. Gayathri, 2019).

Antimicrobial Activity

Several studies have synthesized and evaluated benzothiazole derivatives for their antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of substituted 2-aminobenzothiazoles derivatives reveal their potential against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). D. G. Anuse et al. (2019) highlighted the effectiveness of these derivatives in combating bacterial and fungal infections, suggesting their utility in developing new antimicrobial agents (D. G. Anuse, Suraj N. Mali, B. Thorat, R. Yamgar, & H. K. Chaudhari, 2019).

Antitumor Properties

Fluorinated benzothiazole derivatives have been extensively studied for their antitumor properties. I. Hutchinson et al. (2001) synthesized a series of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in vitro against various cancer cell lines, including breast cancer lines. These compounds show promise for further pharmaceutical development due to their selective cytotoxicity and potential mechanism involving cytochrome P450 CYP1A1 induction (I. Hutchinson, M. Chua, H. Browne, V. Trapani, T. Bradshaw, A. Westwell, & M. Stevens, 2001).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-10-7-5-9(6-8-10)14(19)18-15-17-13-11(16)3-2-4-12(13)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCMSBOOJJLPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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